8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
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Overview
Description
The compound “8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione” is a complex organic molecule. Its International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
.
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antiasthmatic Activity
The research on xanthene derivatives, closely related in structural complexity and functional groups to the compound , has shown promising results in the development of anti-asthmatic agents. These compounds, through a systematic synthesis process, were evaluated for their vasodilatory activity, crucial in the treatment of asthma. The study revealed significant activity compared to standard Cilostazol, with specific derivatives demonstrating potent anti-asthmatic effects. This suggests that similarly structured compounds like the one you're interested in might also hold potential in antiasthmatic research and development (Bhatia et al., 2016).
Antimycobacterial Activity
A series of novel purine-linked piperazine derivatives, including structures similar to the one specified, were synthesized to target Mycobacterium tuberculosis. These compounds aimed to disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against the bacterial strain. The study identified several analogs with promising activity, highlighting the potential of such compounds in antimycobacterial research and the development of new treatments for tuberculosis (Konduri et al., 2020).
Antifungal Activity
The synthesis and characterization of a novel antifungal compound from the 1,2,4-triazole class, possessing a complex structure with piperazine derivatives, exhibited notable pharmacological properties. The solubility and thermodynamics of this compound in various solvents were studied, providing insights into its potential adsorption and delivery pathways in biological media. This research underscores the importance of understanding the physicochemical properties of such compounds for their application in antifungal treatments (Volkova et al., 2020).
Future Directions
properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN8O2S2/c1-13-25-26-21(34-13)33-11-10-30-16-17(27(2)20(32)24-18(16)31)23-19(30)29-8-6-28(7-9-29)15-5-3-4-14(22)12-15/h3-5,12H,6-11H2,1-2H3,(H,24,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWYQCXMSGLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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